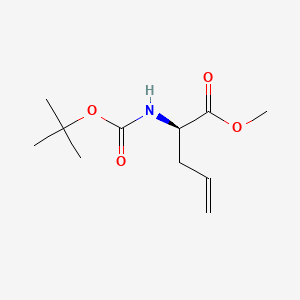

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” were not found, a related compound, “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate”, has been synthesized using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of β-Amino Acid Derivatives : Davies, Fenwick, and Ichihara (1997) demonstrated the synthesis of unsaturated β-amino acid derivatives using (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. This method involves a stereoselective conjugate addition and is significant for producing compounds with potential biological activity (Davies, Fenwick, & Ichihara, 1997).

Precursor for Synthesizing Amino Acids : Nevalainen and Koskinen (2001) used a similar compound in the hydrogenation process to create a precursor for trans-4-methylproline, an important component in synthesizing various amino acids (Nevalainen & Koskinen, 2001).

Synthesis of Microsporin B Fragment : Swaroop, Tripathy, Jachak, and Reddy (2014) developed a method to synthesize key fragments of microsporin B, an unusual amino acid, using cross metathesis and enzymatic kinetic resolution. This approach is critical for the total synthesis of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Polymorphic Forms in Crystallography : Gebreslasie, Jacobsen, and Görbitz (2011) explored the crystalline forms of a related compound, providing insights into molecular conformations and hydrogen bonding, essential for understanding molecular interactions and stability (Gebreslasie, Jacobsen, & Görbitz, 2011).

Aminohydroxylation and Dihydroxylation Reactions : Csatayová, Davies, Lee, Roberts, Russell, Thomson, and Wilson (2011) used this compound in aminohydroxylation and subsequent dihydroxylation reactions, which are key steps in the asymmetric synthesis of complex molecules like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Synthesis of Non-natural Alpha-amino Acids : Constantinou-Kokotou, Magrioti, Markidis, and Kokotos (2001) described a general method for synthesizing enantiopure non-natural alpha-amino acids using a key intermediate similar to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. This methodology is crucial for producing novel amino acids (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWRHACXBILLH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728895 | |

| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |

CAS RN |

150652-96-3 | |

| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)

![2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B585732.png)